![molecular formula C23H21N5O4S B10884366 2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of functional groups, including an acetylanilino group, an oxoethyl group, and a triazinoindole moiety. This compound is of significant interest in medicinal and organic chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The resulting intermediate is then reacted with 2-(4-acetylanilino)-2-oxoethyl acetate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications, including:
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: This compound shares the triazinoindole core and exhibits similar biological activities.
[ (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)THIO]ACETIC ACID:
Uniqueness
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to the presence of the acetylanilino and oxoethyl groups, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and enable diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C23H21N5O4S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H21N5O4S/c1-3-28-18-7-5-4-6-17(18)21-22(28)25-23(27-26-21)33-13-20(31)32-12-19(30)24-16-10-8-15(9-11-16)14(2)29/h4-11H,3,12-13H2,1-2H3,(H,24,30) |
InChI-Schlüssel |
GOSDBATYDPOEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
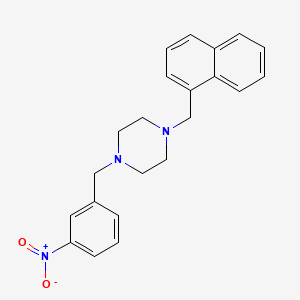
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
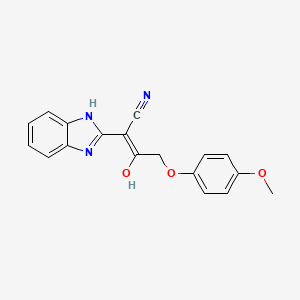
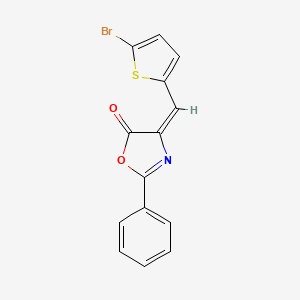
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)
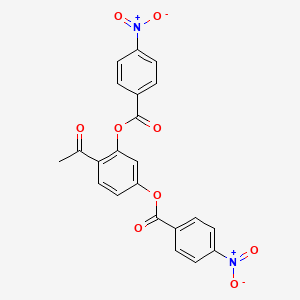
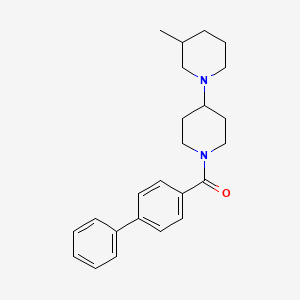
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
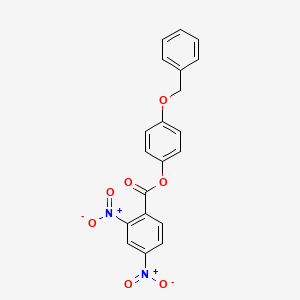
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
